A notable example of its synthesis is described in the development of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, a soluble guanylate cyclase activator []. While the full synthetic details for 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid are not explicitly provided in this specific paper, the researchers likely utilized it as a key intermediate based on the structural similarities between the final compound and the acid .
While the specific mechanism of action of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid itself has not been extensively studied in the provided literature, its derivatives have shown promising biological activities. For instance, compound NS-220, a dioxanecarboxylic acid derivative containing the 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl] moiety, has been identified as a potent and highly selective peroxisome proliferator-activated receptor α (PPARα) agonist []. PPARα agonists are known to regulate lipid metabolism and are used in the treatment of dyslipidemia.
Based on the available information, the primary application of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid lies in its potential as a building block for more complex molecules with diverse biological activities. Its presence in NS-220, a PPARα agonist, exemplifies this application []. This suggests its potential utility in developing therapeutics for metabolic disorders such as dyslipidemia and type 2 diabetes.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7